N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a phenyl group at the 4-position and a propanamide chain substituted with a phenylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Substitution at the 4-Position: The phenyl group can be introduced at the 4-position of the thiazole ring through a Friedel-Crafts acylation reaction.
Formation of the Propanamide Chain: The propanamide chain can be synthesized by reacting 3-bromopropanoic acid with an amine to form the corresponding amide.
Introduction of the Phenylthio Group: The phenylthio group can be introduced by reacting the amide with thiophenol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide chain can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential anti-tumor, anti-inflammatory, and antimicrobial activities.
Biological Studies: It is used to study the mechanism of action of thiazole derivatives and their interactions with biological targets.
Chemical Biology: It is used as a probe to study the structure-activity relationship of thiazole derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets in cells. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of their functions. The phenylthio group can enhance the compound’s binding affinity and selectivity for its targets. The propanamide chain can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)benzamide
- N-(4-phenylthiazol-2-yl)cinnamamide
- 2-chloro-N-(4-phenylthiazol-2-yl)acetamide
Uniqueness
N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide is unique due to the presence of the phenylthio group, which can enhance its biological activity and selectivity. The propanamide chain also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
3-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-17(11-12-22-15-9-5-2-6-10-15)20-18-19-16(13-23-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPWHJYLSFHLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.